molecular formula C25H33NO5S B1673721 L 366509 CAS No. 138382-23-7

L 366509

Cat. No.: B1673721
CAS No.: 138382-23-7
M. Wt: 459.6 g/mol
InChI Key: XKVDTEPESVJNPJ-UHFFFAOYSA-N
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Preparation Methods

L-366,509 is synthesized through a series of chemical reactions involving camphorsulfonamide derivatives. The synthetic route typically involves the modification of spiroindenylpiperidine camphorsulfonamide structures to enhance receptor affinity and selectivity . The preparation process includes the following steps:

Chemical Reactions Analysis

L-366,509 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of L-366,509 with modified functional groups .

Scientific Research Applications

L-366,509 has several scientific research applications, including:

    Chemistry: The compound is used as a model molecule for studying the structure-activity relationships of oxytocin antagonists.

    Biology: L-366,509 is used in biological studies to understand the role of oxytocin in various physiological processes.

    Medicine: The compound has potential therapeutic applications in managing preterm labor and other conditions related to oxytocin activity.

    Industry: L-366,509 is used in the pharmaceutical industry as a lead compound for developing new oxytocin antagonists with improved properties.

Comparison with Similar Compounds

L-366,509 is unique among oxytocin antagonists due to its nonpeptidyl structure and oral bioavailability. Similar compounds include:

    L-368,899: Another nonpeptidyl oxytocin antagonist with high receptor affinity and oral bioavailability.

    Atosiban: A peptide-based oxytocin antagonist used clinically to manage preterm labor.

    Epelsiban: A nonpeptidyl oxytocin antagonist with high selectivity for the oxytocin receptor.

L-366,509 stands out due to its unique chemical structure, oral bioavailability, and moderate binding affinity for the oxytocin receptor, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

138382-23-7

Molecular Formula

C25H33NO5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28)

InChI Key

XKVDTEPESVJNPJ-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C

Canonical SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
L 366509
L-366,509

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1S(1.Alpha.,2α,4.alpha))-2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester (3.8 g, 7.8 mmol) was stirred in methanol (40 ml) containing sodium hydroxide (10 ml of a 1.0M solution in water; 10 mmol) for 4.5 hrs. The mixture was evaporated to dryness in vacuo, treated with water (250 ml) and washed with ether. The aqueous layer was acidified with conc HCl and extracted with ether, and the ether layer from this extraction was dried over sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed an a silica gel column eluted with CH2Cl2 followed by 90:10:0.1:0.1 of CH2Cl2 :MeOH:HOAc:H2O. The product fractions were evaporated to dryness in vacuo, and the residue was triturated with ether and hexane and filtered to give the title compound as a solid: (mp 137.5°-139.5°).
Name
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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